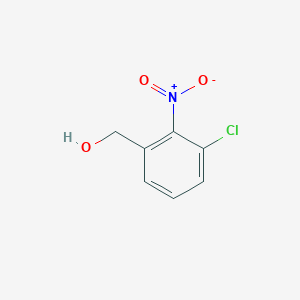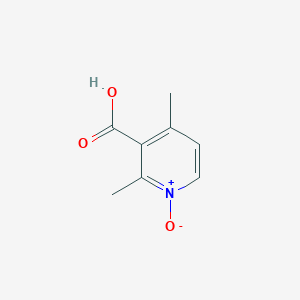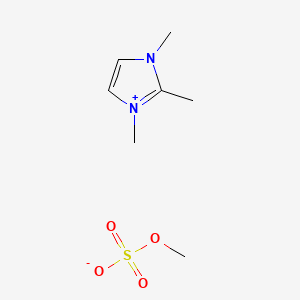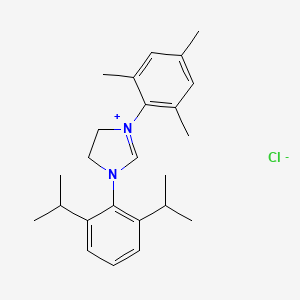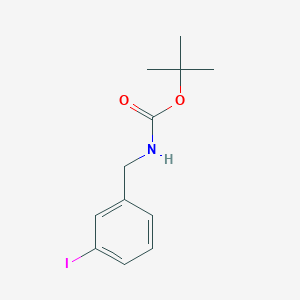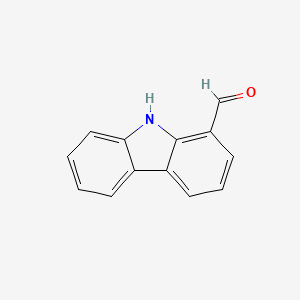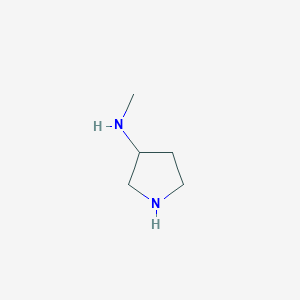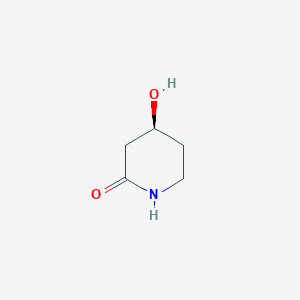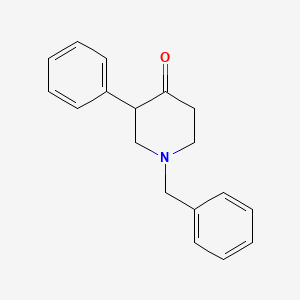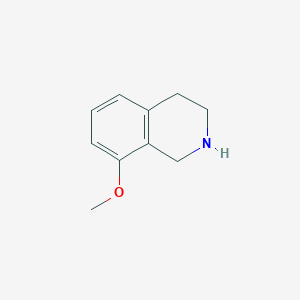
8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 8-methoxy-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been shown to inhibit monoamine oxidase (mao), scavenge free radicals, and antagonize the glutamatergic system . These actions may contribute to neuroprotective effects in the central nervous system .
Biochemical Pathways
Related compounds like 1metiq have been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward comt-dependent o-methylation . This suggests that this compound may also influence dopamine metabolism and other related biochemical pathways.
Result of Action
Related compounds like 1metiq have been implicated in complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
It is known that the compound should be stored at a temperature of 4 degrees celsius to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity. The scalability of these methods ensures the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its fully saturated form, decahydroisoquinoline.
Substitution: Various substitution reactions can occur at the aromatic ring or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups, showing different biological activities.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific methoxy substitution, which influences its chemical reactivity and biological activity. This substitution enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYNNZSFJBDSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513737 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34146-68-4 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

